tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate
CAS No.: 1692529-24-0
Cat. No.: VC11571956
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1692529-24-0 |
|---|---|
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | tert-butyl N-[3-(oxetan-3-ylamino)phenyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | PCMNFEDHZXXBCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2 |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Its IUPAC name, tert-butyl N-[3-(oxetan-3-ylamino)phenyl]carbamate, reflects the presence of a tert-butyl group (), a phenyl ring, and an oxetane-derived amine substituent. The compound’s canonical SMILES representation, , encodes its stereoelectronic features, including the oxetane ring’s three-membered cyclic ether structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1692529-24-0 | |
| Molecular Formula | ||
| Molecular Weight | 264.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2 | |
| Purity | 95% |
The compound’s stability under ambient conditions is moderate, though it is sensitive to hydrolysis in acidic or basic environments. Its solubility profile favors polar organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), aligning with typical carbamate behavior.
Chemical Reactivity and Functional Transformations
tert-Butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate exhibits reactivity typical of carbamates and aromatic amines:
Oxidation and Reduction
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Oxidation: The oxetane ring’s ether linkage may undergo ring-opening oxidation with strong oxidizing agents like potassium permanganate () to form carboxylic acid derivatives.
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Reduction: Lithium aluminum hydride () could reduce the carbamate’s carbonyl group to a methylene moiety, though this would degrade the tert-butyl protective group.
Nucleophilic Substitution
The electron-rich phenyl ring facilitates electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the amino group. Halogenation or nitration under standard EAS conditions is theoretically feasible.
Hydrolysis
Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carbamate bond hydrolyzes to release 3-[(oxetan-3-yl)amino]aniline and tert-butanol. This property is critical for prodrug designs where controlled release of the amine is desired.
Prospective Applications in Drug Development
The compound’s modular structure positions it as a versatile intermediate in medicinal chemistry:
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Prodrug Synthesis: The hydrolytically labile carbamate bond enables controlled release of active amines in vivo.
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Kinase Inhibitors: Structural analogs have been explored as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).
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Antibiotic Adjuvants: Oxetane moieties enhance membrane permeability, potentiating the efficacy of co-administered antibiotics.
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